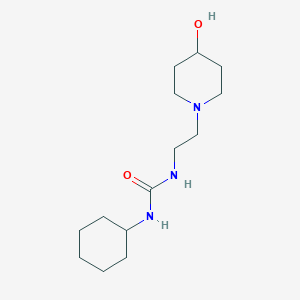
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their unique properties and potential applications. In the first paper, a new aromatic diamine with a cyclohexane cardo group is synthesized through a nucleophilic substitution reaction followed by catalytic reduction . Although the specific compound is not synthesized, the methodology described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of fluorinated compounds often imparts unique physical and chemical properties. The papers do not directly analyze the molecular structure of "4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride," but they do discuss the properties of related fluorinated compounds. For instance, the presence of trifluoromethyl groups in the compounds studied in papers and suggests that the introduction of fluorine atoms could affect the solubility, thermal stability, and electronic properties of the compound .
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorinated compounds and amines. For example, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions with amines is reported . Similarly, a tandem hydroamination and cyclization reaction with primary amines is described . These reactions could be relevant to understanding the reactivity of the compound , particularly its amine group and potential for cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclohexane derivatives are influenced by their molecular structure. The papers report that fluorinated polyimides exhibit excellent solubility, thermal stability, and mechanical properties . The introduction of fluorine atoms typically lowers the dielectric constant and moisture absorption, which could be extrapolated to the compound . Additionally, the use of cyclohexa-1,4-dienes in transfer hydrogenation reactions suggests that cyclohexane derivatives can participate in various chemical transformations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Amino Acid Construction : The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, using a process that introduces amine functionality into the cyclohexane ring, is a foundational step for constructing amino acids used in constrained ring analogs (Mayer & Joullié, 1994).
- Nucleophilic Substitution and Elimination-Addition Mechanisms : The study of cyclohexenyl iodonium salts highlights the role of elimination-addition mechanisms with cyclohexyne intermediates, which can be relevant for reactions involving similar cyclohexane derivatives (Fujita et al., 2004).
- N-Phenylation Reactions : Research on the condensation of 1,4-cyclohexanediones with secondary aromatic amines, exploring the N-phenylation process, provides insights into reactions that could be analogous for related cyclohexane compounds (Haga, Iwaya, & Kaneko, 1986).
Catalytic and Polymer Applications
- Catalyst-Free Reactions : A study on catalyst-free domino reactions involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine demonstrates applications in synthesizing furan derivatives, potentially applicable to similar compounds (Zhao et al., 2020).
- Silicon-Containing Cyclohexane Derivatives : The synthesis of 4-silacyclohexan-1-ones and related amines reveals the potential for using silicon-protecting groups in creating versatile building blocks for synthesis, which may be adaptable for related cyclohexane amines (Fischer, Burschka, & Tacke, 2014).
- Transfer Hydrogenation : Studies on Brønsted acid-catalyzed transfer hydrogenation using cyclohexa-1,4-dienes offer insights into reactions that could be relevant for cyclohexane amine derivatives (Chatterjee & Oestreich, 2016).
Analytical Chemistry and Materials Science
- Fluorination of Hydroxy Substituted Molecules : Research on the role of reagent structure in fluorinating hydroxy-substituted organic molecules can inform studies involving similar cyclohexane amine compounds (Zupan, Iskra, & Stavber, 1995).
- Photolysis of Diazirines : A study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines in the presence of different solvents, including cyclohexane, provides insights into the potential photoreactive properties of related cyclohexane amines (Platz et al., 1991).
- Functionalized Polyfluorene Derivatives : The study of polyfluorene derivatives with primary amine groups explores their photophysical properties and self-assembly behaviors, which could be extrapolated to similar cyclohexane-based materials (Guo et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-7-6-8(12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRUYTXRLNWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

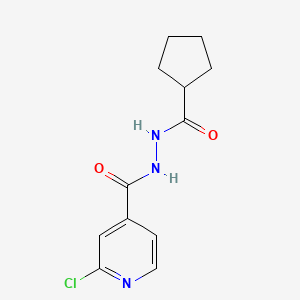
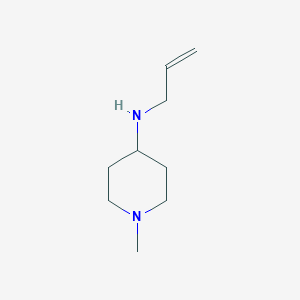
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
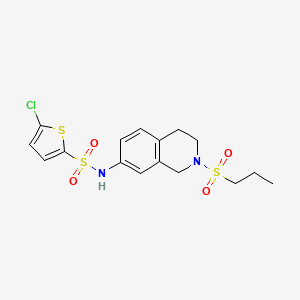
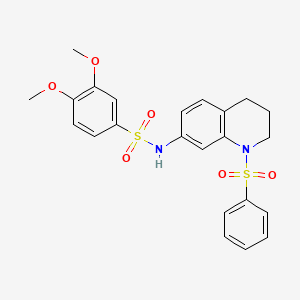
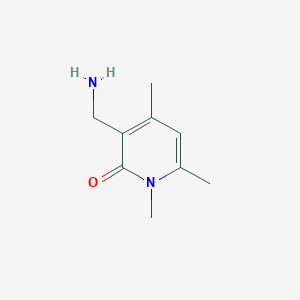
![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)
![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)
![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)
